(S)-(+)-2-Phenylglycinol

Chiral Auxiliary Asymmetric Epoxidation Aziridination

Ensure stereochemical fidelity in your asymmetric syntheses with (S)-(+)-2-Phenylglycinol (CAS 7568-92-5). This chiral amino alcohol's specific (S)-configuration is essential for applications ranging from resolving racemic NSAIDs (>90% yield) to constructing rigid bicyclic auxiliaries for optically pure β-amino acids and unsymmetrical bisoxazoline (BOX) ligands. Substitution with its (R)-enantiomer or other amino alcohols leads to loss of stereoselectivity. Procure this critical reagent with confidence.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 7568-92-5
Cat. No. B122105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Phenylglycinol
CAS7568-92-5
Synonymsβ-Aminobenzeneethanol;  β-Aminophenethyl Alcohol;  (RS)-Phenylglycinol;  (±)-2-Amino-2-phenylethanol;  (±)-Phenylglycinol;  2-Amino-2-phenylethanol;  2-Hydroxy-1-phenylethylamine;  2-Phenyl-2-aminoethanol;  DL-α-Phenylglycinol;  Phenylglycinol;  α-(Hydroxymeth
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
InChIKeyIJXJGQCXFSSHNL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-2-Phenylglycinol (CAS 7568-92-5): Procurement-Grade Specification of a Multifunctional Chiral 1,2-Amino Alcohol Building Block


(S)-(+)-2-Phenylglycinol (CAS 7568-92-5) is an enantiopure chiral 1,2-amino alcohol derived from the amino acid L-phenylglycine, possessing a primary amine and a primary hydroxyl group on adjacent carbons with an aromatic phenyl substituent . It serves as a versatile chiral pool building block, chiral auxiliary, and organocatalyst in asymmetric synthesis, distinguished by its compact bifunctional structure that enables dual coordination and hydrogen-bonding interactions not achievable with monofunctional chiral agents [1]. The compound's molecular formula is C8H11NO, with a molecular weight of 137.18 g/mol .

Procurement Risk Alert: Why Generic Chiral Amino Alcohol Substitution Fails for (S)-(+)-2-Phenylglycinol-Dependent Syntheses


Chiral 1,2-amino alcohols are not functionally interchangeable in asymmetric synthesis due to stereochemical and structural constraints that dictate reaction outcomes. The (S)-(+)-2-phenylglycinol enantiomer cannot be replaced by its (R)-(-) counterpart without reversing stereochemical induction [1]. Furthermore, the presence of the benzylic phenyl substituent distinguishes it from aliphatic amino alcohols like phenylalaninol, altering both enzymatic recognition kinetics and reaction chemoselectivity [2]. Similarly, 2-phenylglycine, the carboxylic acid analog, exhibits fundamentally different solid-state cocrystallization behavior that precludes direct substitution in chiral resolution and pharmaceutical salt formation applications [3]. These distinctions necessitate the procurement of the precise (S)-enantiomer for validated synthetic protocols.

(S)-(+)-2-Phenylglycinol: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Chiral Auxiliary Superiority: Phenylglycinol Outperforms Evans and Pseudoephedrine Auxiliaries in Epoxidation and Aziridination Stereoselectivity

In a systematic head-to-head evaluation of chiral auxiliaries for the asymmetric synthesis of glycidic amides and aziridines via ammonium ylides, phenylglycinol-derived auxiliaries demonstrated superior stereoselectivity compared to both Evans oxazolidinone and pseudoephedrine-based auxiliaries [1]. This superiority was consistently observed across both epoxidation and aziridination reaction manifolds, establishing phenylglycinol as the preferred auxiliary scaffold for these transformations [1].

Chiral Auxiliary Asymmetric Epoxidation Aziridination Ammonium Ylides

Organocatalytic Performance: (S)-2-Phenylglycinol Identified as Optimal β-Amino Alcohol Catalyst in Aqueous Micellar Aldol Reactions

A systematic evaluation of a family of cheap and easily accessible β-amino alcohols, obtained in one step from naturally occurring amino acids, was conducted to assess their ability to catalyze the direct asymmetric aldol reaction in aqueous micellar media [1]. Among all catalysts screened, (S)-2-phenylglycinol, in combination with the surfactant Triton X-100, was identified as the best-performing organocatalyst system [1].

Organocatalysis Asymmetric Aldol Reaction Green Chemistry Aqueous Micelles

Enantioselective Fluorescence Sensing: (S)-Phenylglycinol Elicits 1.84- to 2.05-Fold Stronger Response than (R)-Enantiomer on Chiral Polymer Sensors

Chiral polymers incorporating (R,R)-salen and (R,R)-salan units were evaluated for their fluorescence response to both (R)- and (S)-phenylglycinol enantiomers [1]. Both polymers P-1 and P-2 exhibited significantly more sensitive response signals for the (S)-phenylglycinol enantiomer compared to the (R)-enantiomer, enabling differential detection [1].

Enantioselective Sensing Fluorescence Spectroscopy Chiral Polymer Analytical Chemistry

Enzymatic Cascade Bioproduction: (S)-Phenylglycinol Synthesized with >99.4% ee and 81% Yield via Engineered Multienzyme Pathway from L-Phenylalanine

A linear multienzyme cascade was developed to convert bio-based L-phenylalanine into enantiomerically pure (S)-phenylglycinol via a styrene intermediate [1]. This approach provides a renewable feedstock-based alternative to traditional chemical synthesis, which often relies on non-renewable resources and multi-step resolution protocols [1].

Biocatalysis Enzymatic Cascade Sustainable Synthesis Amino Alcohol Production

Kinetic Resolution by ω-Transaminase: (S)-Phenylglycinol Obtained in 99% ee with 45% Yield via PpspuC-Catalyzed Resolution

Four newly characterized ω-transaminases from Pseudomonas putida were evaluated for the kinetic resolution of racemic amines and amino alcohols, including phenylglycinol [1]. The enzyme PpspuC was identified as an effective biocatalyst for the kinetic resolution of racemic phenylglycinol on a preparative scale [1].

Kinetic Resolution ω-Transaminase Biocatalysis Chiral Separation

Optimal Deployment Scenarios for (S)-(+)-2-Phenylglycinol Based on Evidence-Supported Differentiation


Asymmetric Synthesis of Epoxides and Aziridines Requiring Maximum Stereocontrol

For synthetic protocols requiring the asymmetric construction of three-membered heterocycles via ammonium ylide chemistry, (S)-(+)-2-phenylglycinol is the evidence-supported chiral auxiliary of choice. Systematic comparative studies have demonstrated its superior stereoselectivity relative to both Evans oxazolidinone and pseudoephedrine-based auxiliaries in these specific transformations [1]. Procurement of this specific auxiliary is indicated when high diastereocontrol in epoxidation or aziridination is a critical process requirement.

Aqueous Micellar Asymmetric Aldol Reactions Under Green Chemistry Conditions

When developing environmentally benign asymmetric aldol protocols in aqueous micellar media, (S)-2-phenylglycinol is the empirically validated optimal organocatalyst among naturally derived β-amino alcohols. In head-to-head screening, it outperformed related catalysts to deliver β-hydroxy ketones with up to 93% isolated yield and 89% enantiomeric excess when paired with Triton X-100 surfactant [1]. This scenario is particularly relevant for pharmaceutical and fine chemical process development seeking to minimize organic solvent usage while maintaining high stereochemical fidelity.

Enantioselective Fluorescence Sensor Development and Validation

For analytical chemistry applications involving the design, calibration, or validation of enantioselective fluorescence sensors based on chiral salen- or salan-type polymers, (S)-(+)-2-phenylglycinol offers a quantifiable advantage over its (R)-enantiomer. The (S)-enantiomer elicits a 1.84- to 2.05-fold stronger fluorescence enhancement signal, enabling more sensitive detection and better signal-to-noise ratios in enantiomer composition assays [1]. This differential response provides a built-in internal control for sensor performance verification.

Biocatalytic Production and Quality Control of High-Enantiopurity Amino Alcohols

For laboratories and production facilities implementing enzymatic cascade syntheses of chiral amino alcohols from renewable feedstocks, (S)-(+)-2-phenylglycinol serves as a benchmark target compound with documented production metrics: 81% yield and >99.4% ee from L-phenylalanine via a linear multienzyme cascade [1]. Additionally, for quality control and analytical method development, the kinetic resolution data (99% ee achievable via ω-transaminase PpspuC) [2] provides a validated reference point for establishing enantiopurity specifications.

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